molecular formula C34H26Cl2O4 B7775014 MFCD02958025

MFCD02958025

Cat. No.: B7775014
M. Wt: 569.5 g/mol
InChI Key: IRMLHVVMAIYSEQ-UHFFFAOYSA-N
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Description

MFCD02958025 is a chemical compound identified by its MDL number. While specific data for this compound are absent in the provided evidence, its structural and functional analogs can be inferred from related compounds documented in the literature. This analysis focuses on comparing this compound with two structurally similar compounds: CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1022150-11-3 (MDL: MFCD28167899). These analogs were selected based on their relevance to boronic acid derivatives and heterocyclic frameworks, which are common in medicinal and industrial chemistry .

Properties

IUPAC Name

1-[2,4-bis[(2-chlorophenyl)methoxy]phenyl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26Cl2O4/c35-31-12-6-4-10-26(31)21-38-29-18-19-30(34(20-29)40-22-27-11-5-7-13-32(27)36)33(37)23-39-28-16-14-25(15-17-28)24-8-2-1-3-9-24/h1-20H,21-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMLHVVMAIYSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02958025 typically involves multiple steps, including the formation of the biphenyl ether and the subsequent attachment of the chlorobenzyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl groups . This reaction requires a palladium catalyst, a boronic acid derivative, and appropriate reaction conditions such as a base and a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD02958025 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert ketones to alcohols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

MFCD02958025 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which MFCD02958025 exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Similarities

CAS 1046861-20-4 (MDL: MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Key Features : Contains a boronic acid group (-B(OH)₂), bromine, and chlorine substituents. This structure is typical in Suzuki-Miyaura coupling reactions for synthesizing biaryl compounds .
  • Applications : Used in cross-coupling reactions for pharmaceutical intermediates.

CAS 1022150-11-3 (MDL: MFCD28167899) Molecular Formula: C₂₇H₃₀N₆O₃ Key Features: A nitrogen-rich heterocyclic compound with a benzimidazole-like core. Such structures are prevalent in kinase inhibitors and antimicrobial agents .

Physicochemical Properties
Property CAS 1046861-20-4 CAS 1022150-11-3 CAS 1761-61-1 (Reference)
Molecular Weight 235.27 g/mol 486.57 g/mol 201.02 g/mol
Solubility (mg/mL) 0.24 Not reported 0.687
LogP (XLOGP3) 2.15 Not reported 2.63 (SILICOS-IT)
Bioavailability Score 0.55 Not reported 0.55
Hazard Statements None specified H302, H315, H319, H335 H302

Key Observations :

  • Solubility : The boronic acid derivative (CAS 1046861-20-4) exhibits lower solubility (0.24 mg/mL) compared to the brominated compound (CAS 1761-61-1, 0.687 mg/mL), likely due to its polar boronic acid group .
  • LogP Variability : Discrepancies in LogP values (e.g., XLOGP3 vs. SILICOS-IT) highlight the importance of computational methods in predicting lipophilicity .
  • Safety Profiles : CAS 1022150-11-3 poses multiple hazards (e.g., skin irritation, respiratory toxicity), whereas CAS 1046861-20-4 lacks explicit warnings, suggesting safer handling .

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